molecular formula C12H23NO10 B1205713 6-(alpha-D-glucosaminyl)-1D-myo-inositol

6-(alpha-D-glucosaminyl)-1D-myo-inositol

Cat. No. B1205713
M. Wt: 341.31 g/mol
InChI Key: HEPUIGACZYVUCD-PGVKBZDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(alpha-D-glucosaminyl)-1D-myo-inositol is a D-glucosaminide consisting of 2-aminoglucosamine attached to 1D-myo-inositol at the 6-position via an alpha-linkage. It has a role as a mouse metabolite. It is a D-glucosaminide and a monosaccharide derivative. It derives from a myo-inositol. It is a conjugate base of a 6-(alpha-D-glucosazaniumyl)-1D-myo-inositol.

Scientific Research Applications

Archaeal Lipid Structure

  • Research Insight : 6-(alpha-D-glucosaminyl)-1D-myo-inositol is a part of the lipid structure in archaea. The lipid, identified in the archaeon Methanosarcina barkeri, features a hybrid nature combining archaeal and eukaryal characteristics, particularly in its polar head group, which resembles eukaryal glycosylated phosphatidylinositol, a crucial component in membrane protein anchoring (Nishihara, Utagawa, Akutsu, & Koga, 1992).

Enzyme Inhibition in GPI Biosynthesis

  • Research Insight : This compound has been synthesized for probing the reaction mechanism of the zinc-dependent metalloenzyme in glycosylphosphatidylinositol (GPI) biosynthesis. This approach aids in understanding the biochemical pathways and potential inhibitors in GPI biosynthesis (Crossman, Urbaniak, & Ferguson, 2008).

Inositol-Containing Trisaccharide Synthesis

  • Research Insight : The synthesis of D-mannosyl-(α1–4)-D-glucosaminyl-(α1–6)-D-myo-inositol-1:2-cyclic phosphate has been reported, which is structurally related to insulin signal transduction. This synthesis contributes to understanding the biochemistry related to insulin signaling (Jaworek, Calias, Iacobucci, & d'Alarcao, 1999).

Fluorescent GPI Anchors Synthesis

Synthesis of Glycosylinositol Phosphates

  • Research Insight : The compound has been used in the synthesis of glycosylinositol phosphates related to insulin mimetics, contributing to the study of potential insulin mimetics and their biochemical synthesis (Jaramillo, Chiara, & Martín‐Lomas, 1994).

Study on Parasite Glycoconjugates

  • Research Insight : It plays a role in synthesizing intermediates in the biosynthetic pathway of glycosyl-phosphatidylinositol membrane anchors, which are critical in understanding parasite biology and potential therapeutic targets (Cottaz, Brimacombe, & Ferguson, 1993).

Plant Biochemistry and Physiology

  • Research Insight : Myo-inositol, a key component, is emerging as central in plant biochemistry and physiology, with implications in growth, development, and cellular metabolism (Loewus & Murthy, 2000).

Insights into Membrane Biochemistry

properties

Product Name

6-(alpha-D-glucosaminyl)-1D-myo-inositol

Molecular Formula

C12H23NO10

Molecular Weight

341.31 g/mol

IUPAC Name

(1R,2R,4R,5S)-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol

InChI

InChI=1S/C12H23NO10/c13-3-5(16)4(15)2(1-14)22-12(3)23-11-9(20)7(18)6(17)8(19)10(11)21/h2-12,14-21H,1,13H2/t2-,3-,4-,5-,6?,7-,8-,9-,10+,11?,12-/m1/s1

InChI Key

HEPUIGACZYVUCD-PGVKBZDESA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2[C@@H]([C@@H](C([C@H]([C@@H]2O)O)O)O)O)N)O)O)O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-(alpha-D-glucosaminyl)-1D-myo-inositol
Reactant of Route 2
6-(alpha-D-glucosaminyl)-1D-myo-inositol
Reactant of Route 3
6-(alpha-D-glucosaminyl)-1D-myo-inositol
Reactant of Route 4
6-(alpha-D-glucosaminyl)-1D-myo-inositol
Reactant of Route 5
6-(alpha-D-glucosaminyl)-1D-myo-inositol
Reactant of Route 6
6-(alpha-D-glucosaminyl)-1D-myo-inositol

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